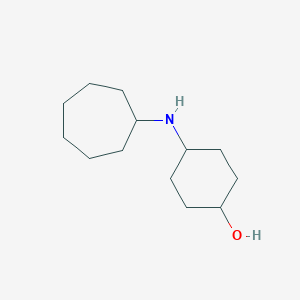

![molecular formula C18H17N3O2 B5303732 1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5303732.png)

1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one, also known as MRS-2578, is a selective and potent antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which respond to extracellular nucleotides such as ATP and ADP. The P2Y6 receptor is involved in various physiological processes, including inflammation, immune response, and neurodegeneration.

Mechanism of Action

1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one acts as a selective antagonist of the P2Y6 receptor, blocking its activation by extracellular nucleotides such as UDP. The P2Y6 receptor is involved in the regulation of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By blocking the activation of the P2Y6 receptor, this compound can modulate these signaling pathways and affect various cellular functions.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, it can inhibit the production of pro-inflammatory cytokines and chemokines in microglia and macrophages, suggesting a potential therapeutic application in neuroinflammatory diseases. It can also modulate the expression of adhesion molecules and regulate the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for the P2Y6 receptor, as well as its availability as a commercial product. However, it also has some limitations, such as its potential off-target effects on other purinergic receptors and the need for appropriate controls in experiments involving multiple cell types and signaling pathways.

Future Directions

There are several future directions for the research on 1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one and the P2Y6 receptor. For example, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of this compound on intracellular signaling pathways and cellular functions. Additionally, the therapeutic potential of this compound in various diseases, such as neuroinflammation, cancer, and autoimmune disorders, needs to be further explored. Finally, the development of new and more selective P2Y6 receptor antagonists could provide additional tools for studying the role of this receptor in health and disease.

Synthesis Methods

1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one can be synthesized via a multi-step process involving the reaction of 2-(5-methyl-2-furyl)-1H-imidazole-4-carbaldehyde with 3-(2-bromoacetyl)phenylboronic acid, followed by cyclization with pyrrolidine-2,5-dione. The final product can be purified by column chromatography.

Scientific Research Applications

1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one has been widely used in scientific research to study the role of the P2Y6 receptor in various physiological and pathological conditions. For example, this compound has been used to investigate the role of the P2Y6 receptor in microglial activation and neuroinflammation in the central nervous system. It has also been used to study the involvement of the P2Y6 receptor in the regulation of immune response and inflammation in the peripheral tissues.

properties

IUPAC Name |

1-[3-[2-(5-methylfuran-2-yl)imidazol-1-yl]phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-13-7-8-16(23-13)18-19-9-11-21(18)15-5-2-4-14(12-15)20-10-3-6-17(20)22/h2,4-5,7-9,11-12H,3,6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJUJJUYQBBOMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC=CN2C3=CC(=CC=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)

![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)

![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)

![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)

![4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5303725.png)

![4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5303740.png)

![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303744.png)